molecular formula C20H25N3O4 B2666539 N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361670-27-9

N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide

Cat. No.: B2666539
CAS No.: 2361670-27-9
M. Wt: 371.437
InChI Key: VMZZWNHWHVDQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide is a complex organic compound that features a morpholine ring, a piperidine ring, and a phenylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine-4-carbonyl Intermediate: This can be achieved by reacting morpholine with a suitable acylating agent, such as acyl chloride, under basic conditions.

    Synthesis of Piperidine-1-carbonyl Intermediate: Piperidine is reacted with a carbonylating agent to form the piperidine-1-carbonyl intermediate.

    Coupling Reaction: The morpholine-4-carbonyl and piperidine-1-carbonyl intermediates are coupled with a phenylprop-2-enamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-1-(morpholine-4-carbonyl)-2-phenyl-vinyl)-benzamide
  • N-(4-bromophenyl)-2-chloroacetamide
  • Pyrrolidine derivatives

Uniqueness

N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide is unique due to its combination of morpholine, piperidine, and phenylprop-2-enamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[2-(morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-2-18(24)21-16-8-6-15(7-9-16)19(25)23-10-4-3-5-17(23)20(26)22-11-13-27-14-12-22/h2,6-9,17H,1,3-5,10-14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZZWNHWHVDQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.